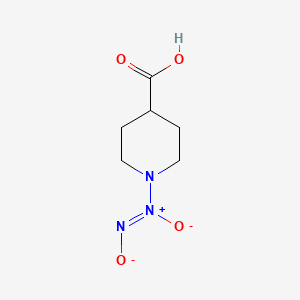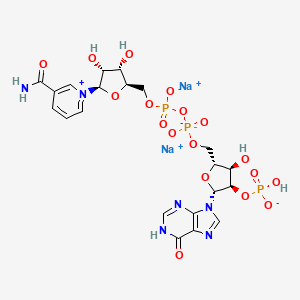
Nicotinamide hypoxanthine dinucleotide*P hosphate DI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide hypoxanthine dinucleotide phosphate DI is a compound that plays a crucial role in various biochemical processes. It is a derivative of nicotinamide adenine dinucleotide phosphate, which is essential for redox reactions in cells. This compound is involved in numerous metabolic pathways and is vital for maintaining cellular health and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinamide hypoxanthine dinucleotide phosphate DI can be synthesized through a series of chemical reactions involving nicotinamide, hypoxanthine, and phosphate groups. The synthesis typically involves the following steps:
Formation of Nicotinamide Mononucleotide: Nicotinamide is phosphorylated to form nicotinamide mononucleotide.
Condensation with Hypoxanthine: The nicotinamide mononucleotide is then condensed with hypoxanthine to form the dinucleotide.
Phosphorylation: The final step involves the addition of phosphate groups to form the complete nicotinamide hypoxanthine dinucleotide phosphate DI.
Industrial Production Methods
Industrial production of nicotinamide hypoxanthine dinucleotide phosphate DI often involves biotechnological methods, including the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the compound through fermentation processes. The fermentation broth is then purified to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide hypoxanthine dinucleotide phosphate DI undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It acts as a cofactor in redox reactions, transferring electrons between molecules.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions involving this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Reaction Conditions: These reactions typically occur under mild conditions, with controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving nicotinamide hypoxanthine dinucleotide phosphate DI depend on the specific reaction conditions and reagents used. In redox reactions, the compound is converted between its oxidized and reduced forms.
Scientific Research Applications
Nicotinamide hypoxanthine dinucleotide phosphate DI has a wide range of applications in scientific research:
Chemistry: It is used as a cofactor in various enzymatic reactions and as a reagent in synthetic chemistry.
Biology: The compound is essential for studying cellular metabolism and energy production.
Medicine: It is used in research related to metabolic disorders, cancer, and neurodegenerative diseases.
Industry: The compound is used in the production of pharmaceuticals and as a component in diagnostic assays.
Mechanism of Action
Nicotinamide hypoxanthine dinucleotide phosphate DI exerts its effects by acting as a cofactor in redox reactions. It facilitates the transfer of electrons between molecules, which is essential for various metabolic processes. The compound interacts with specific enzymes and proteins, influencing their activity and regulating metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide phosphate: A closely related compound that also functions as a cofactor in redox reactions.
Nicotinamide adenine dinucleotide: Another similar compound involved in redox reactions but lacks the phosphate group present in nicotinamide hypoxanthine dinucleotide phosphate DI.
Uniqueness
Nicotinamide hypoxanthine dinucleotide phosphate DI is unique due to its specific structure, which includes hypoxanthine and phosphate groups. This structure allows it to participate in unique biochemical reactions and pathways that are not possible with other similar compounds.
Properties
Molecular Formula |
C21H25N6Na2O18P3 |
|---|---|
Molecular Weight |
788.4 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H27N6O18P3.2Na/c22-17(31)9-2-1-3-26(4-9)20-15(30)13(28)10(42-20)5-40-47(36,37)45-48(38,39)41-6-11-14(29)16(44-46(33,34)35)21(43-11)27-8-25-12-18(27)23-7-24-19(12)32;;/h1-4,7-8,10-11,13-16,20-21,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
InChI Key |
ZKVAPCGZCYALCN-WUEGHLCSSA-L |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)
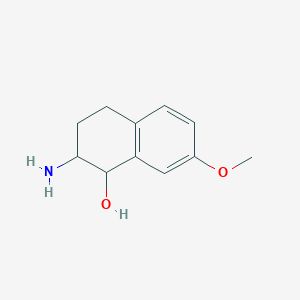
![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
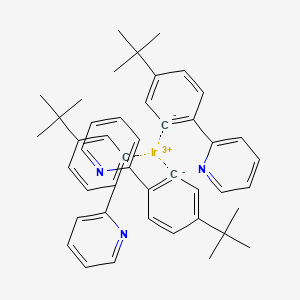
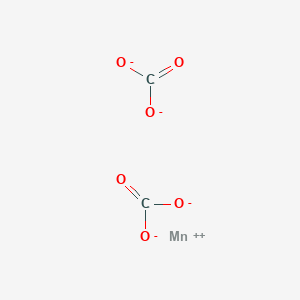
![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
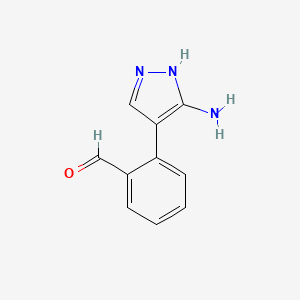
![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)
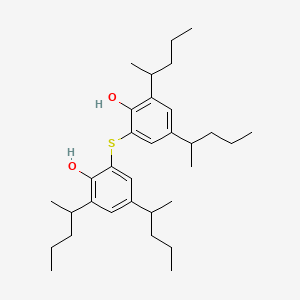
![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)
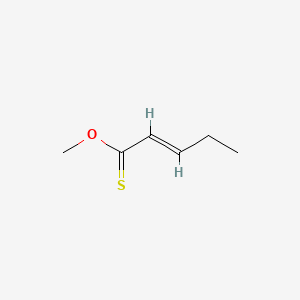
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)

